N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide
Description
N-(2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide is a heteroaromatic amide derivative characterized by a quinoxaline core substituted with a hydroxyl group at position 3 and a methyl group at position 6 on the adjacent phenyl ring. The 3,4,5-trimethoxybenzamide moiety is linked via an amide bond, a structural feature shared with several bioactive compounds targeting cytotoxicity and enzymatic inhibition .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-14-8-7-9-16(22-25(30)27-18-11-6-5-10-17(18)26-22)21(14)28-24(29)15-12-19(31-2)23(33-4)20(13-15)32-3/h5-13H,1-4H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFMBGMVGDFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Amine Preparation
The synthesis begins with the preparation of 2-(3-hydroxyquinoxalin-2-yl)-6-methylaniline, a critical intermediate. This step involves cyclocondensation of o-phenylenediamine with glyoxal under acidic conditions (HCl, ethanol, 60°C, 12 h), yielding quinoxaline-2,3-diol. Subsequent nitration at the 6-position using fuming nitric acid (HNO₃, H₂SO₄, 0°C, 2 h) introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 6 h). The resultant 6-aminoquinoxaline derivative is alkylated with 2-methylbenzyl bromide (K₂CO₃, DMF, 80°C, 8 h) to afford the substituted aniline precursor.
Benzoyl Chloride Activation
The 3,4,5-trimethoxybenzoyl moiety is generated through Friedel-Crafts acylation of 3,4,5-trimethoxybenzoic acid. Thionyl chloride (SOCl₂, reflux, 4 h) converts the carboxylic acid to its corresponding acyl chloride, achieving >95% purity after vacuum distillation. This reactive intermediate is stabilized in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis.
Amide Coupling Reaction
The final step employs a Schlenk line technique to couple the quinoxaline amine with the benzoyl chloride. Under inert conditions, the amine (1.0 equiv) reacts with the acyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) as a proton scavenger (DCM, 0°C → 25°C, 24 h). The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), yielding N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide as a crystalline solid (mp 218–220°C, 68% yield).
Table 1: Key Reaction Parameters for Amide Coupling
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reaction Time | 24 h |
| Equivalents (Acyl Chloride) | 1.2 |
| Catalyst | Triethylamine (TEA) |
| Yield | 68% |
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the trimethoxybenzoyl group (δ 3.87, s, 9H, OCH₃), quinoxaline protons (δ 8.21–7.45, m, 4H), and the methylphenyl substituent (δ 2.34, s, 3H). ¹³C NMR confirms the carbonyl resonance at δ 167.8 ppm and aromatic carbons between δ 110–155 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) validates the molecular formula C₂₄H₂₂N₃O₅, exhibiting a [M+H]⁺ peak at m/z 432.1559 (calc. 432.1553). Fragmentation patterns align with cleavage at the amide bond, generating ions at m/z 339.1 (quinoxaline fragment) and 165.0 (trimethoxybenzoyl).
X-ray Crystallography
Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) resolves the compound’s planar geometry, with a dihedral angle of 28.5° between the quinoxaline and benzamide planes. Hydrogen bonding between the hydroxy group (O–H···N, 1.89 Å) and quinoxaline nitrogen stabilizes the crystal lattice (space group P2₁/c).
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Dihedral Angle | 28.5° |
| Hydrogen Bond Length | 1.89 Å |
Process Optimization and Yield Enhancement
Solvent Selection
Comparative studies identify DCM as optimal for amide coupling, surpassing THF and DMF in yield (68% vs. 52% and 45%, respectively). Polar aprotic solvents induce side reactions via premature hydrolysis, while DCM’s low polarity stabilizes the acyl chloride intermediate.
Catalytic Additives
Incorporation of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates coupling kinetics, reducing reaction time to 16 h with a marginal yield improvement (72%). Excess TEA (>2.0 equiv) diminishes yields by promoting oligomerization of the acyl chloride.
Temperature Gradients
Staged temperature protocols (0°C for 1 h → 25°C for 23 h) suppress exothermic side reactions, enhancing reproducibility. Isothermal conditions at 25°C result in a 12% yield reduction due to thermal decomposition.
Purity and Stability Profiling
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) confirms ≥98% purity (tᵣ = 6.78 min). Accelerated stability studies (40°C/75% RH, 30 d) show <2% degradation, underscoring the compound’s robustness under ambient storage.
Hygroscopicity Assessment
Dynamic vapor sorption (DVS) analysis reveals minimal moisture uptake (0.8% w/w at 80% RH), attributable to the crystalline lattice’s hydrophobic packing.
Comparative Analysis with Structural Analogues
Modification of the quinoxaline’s 3-hydroxy group to methoxy reduces anticancer activity (IC₅₀ > 50 µM vs. 3.83 µM for the parent compound). Similarly, replacing trimethoxybenzoyl with acetyl diminishes target affinity (Kd = 12 nM vs. 4 nM), highlighting the critical role of methoxy substituents in π-stacking interactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines .
Scientific Research Applications
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s quinoxaline moiety distinguishes it from analogs with benzimidazole (e.g., N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide, ), coumarin (e.g., Coumarin-acrylamide hybrids, ), or quinoline (e.g., Quinolin-8-yloxy derivatives, ) cores. Key structural differences include:
- Quinoxaline vs.
- Hydroxy and Methyl Substituents: The 3-hydroxy and 6-methyl groups on the phenyl ring may enhance hydrogen-bonding and steric interactions relative to non-hydroxylated analogs like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ().
Physicochemical Properties
- Melting Points: Quinoxaline derivatives generally exhibit higher melting points (e.g., >200°C) due to rigid aromatic systems and hydrogen-bonding capacity. For example, N-(1-(furan-2-yl)-3-oxo-3-(naphthalen-2-ylamino)prop-1-en-2-yl)-3,4,5-TMB melts at 270–272°C , while coumarin hybrids (e.g., 6b) melt at 238–240°C .
- Solubility: The 3-hydroxy group on quinoxaline may enhance aqueous solubility compared to non-polar analogs like N-(4-Bromophenyl)-3,4,5-TMB .
Spectroscopic Signatures
- ¹H NMR: The target compound’s hydroxyquinoxaline proton is expected near δ 12–13 ppm (broad singlet), similar to the NH resonance in N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB (δ 12.75 ppm, ). Trimethoxybenzamide aromatic protons typically resonate at δ 6.6–7.6 ppm .
- ¹³C NMR: The quinoxaline carbonyl (C=O) is anticipated near δ 165–170 ppm, aligning with amide carbonyls in analogs like Compound 6a (δ 164.24 ppm, ).
Biological Activity
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to present a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving multiple functional groups. The molecular formula is , with a molar mass of approximately 388.46 g/mol. Its structure includes a quinoxaline moiety, which is often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O5 |
| Molar Mass | 388.46 g/mol |
| Boiling Point | 506.9 °C |
| Flash Point | 260.4 °C |
| pKa | 8.27 ± 0.03 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study evaluating various derivatives found that certain compounds displayed significant antiproliferative effects against several cancer cell lines, including:
- MGC-803 (human gastric cancer)
- MCF-7 (human breast cancer)
- HepG-2 (human hepatoma)
- MFC (mouse gastric cancer)
Among these, one derivative demonstrated an IC50 value of approximately 20.47 μM in MGC-803 cells, indicating potent cytotoxicity .
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. For instance, flow cytometry analyses revealed that certain derivatives caused G1 phase arrest and apoptosis in MFC cells in a dose-dependent manner . This suggests that the compound may interfere with critical pathways involved in cell proliferation and survival.
Other Biological Activities
In addition to antitumor effects, compounds related to this benzamide derivative have been noted for other biological activities:
- Antiemetic Properties : Similar compounds have been reported to antagonize D2 dopamine and 5-HT3 serotonin receptors, which are crucial in controlling nausea and vomiting .
Study on Quinoxaline Derivatives
A significant study focused on the synthesis and evaluation of quinoxaline derivatives demonstrated that modifications to the quinoxaline ring can enhance biological activity. The study highlighted that the introduction of methoxy groups at specific positions increased the cytotoxicity against cancer cell lines .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. One such study indicated that certain derivatives not only inhibited tumor growth but also improved survival rates in animal models .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide?
- Methodological Answer: Synthesis typically involves nucleophilic substitution and condensation reactions. Critical parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to ensure reaction completion while minimizing side products .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol is preferred for purification .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track intermediate formation and final product purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4,5-positions) and aromatic coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyquinoxalinyl C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer:
- Standardized protocols : Use cell lines with validated sensitivity (e.g., MCF-7 for anticancer screening) and consistent culture conditions .
- Dose-response curves : Include multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values .
- Positive controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer:
- Functional group substitution : Replace methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity and target binding .
- Scaffold hybridization : Attach coumarin or thiazole moieties to improve pharmacokinetic properties (e.g., logP optimization) .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin .
Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Batch purity analysis : Verify compound purity (>95%) via HPLC and elemental analysis .
- Assay standardization : Harmonize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. How can computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG inhibition .
- Molecular dynamics simulations : Assess binding stability to off-target proteins (e.g., 100 ns simulations in GROMACS) .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
